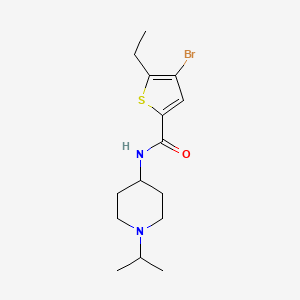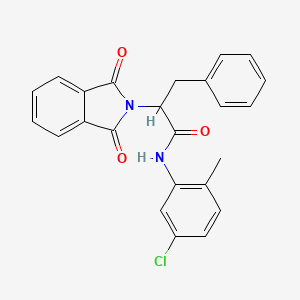![molecular formula C13H17N3O3 B5118021 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118021.png)
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione, also known as DMAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidinediones, which are known for their diverse biological activities. DMAPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research studies.
Mecanismo De Acción
The mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and proteins involved in cell growth and proliferation. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for use in cancer therapy.
Biochemical and Physiological Effects:
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, including DNA topoisomerase II and protein kinase C. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to induce apoptosis in cancer cells, making it a promising candidate for use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione in lab experiments is its ability to exhibit a range of biological activities, making it a versatile tool for use in various research studies. However, one of the limitations of using 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione. One area of interest is its potential use in cancer therapy, where it has shown promising results in inducing apoptosis in cancer cells. Another area of interest is its potential use in the treatment of viral infections, where it has shown antiviral activity against a range of viruses. Additionally, further research is needed to fully understand the mechanism of action of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione involves the reaction of 4-methoxyaniline with dimethylmalonate in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been optimized to yield high purity 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione with excellent yields and reproducibility.
Aplicaciones Científicas De Investigación
1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial effects. 1-(dimethylamino)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and viral infections.
Propiedades
IUPAC Name |
1-(dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-15(2)16-12(17)8-11(13(16)18)14-9-4-6-10(19-3)7-5-9/h4-7,11,14H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBREXYCKSLGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dimethylamino)-3-(4-methoxyanilino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)

![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinol](/img/structure/B5117985.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}benzoic acid hydrochloride](/img/structure/B5117992.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5118008.png)

![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![5-chloro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5118027.png)